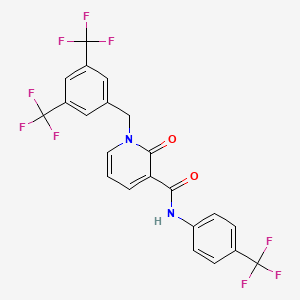

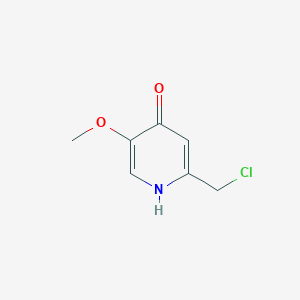

![molecular formula C22H20ClN3O2S2 B2886369 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide CAS No. 687563-58-2](/img/structure/B2886369.png)

2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

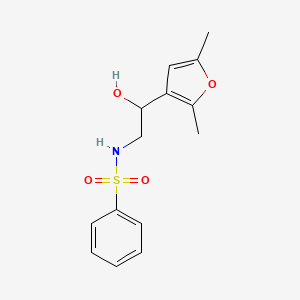

The compound “2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide” is a chemical with the linear formula C17H14ClN3O2S2 . It has a molecular weight of 391.901 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 391.901 . Other specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

A series of pyrimidinone and oxazinone derivatives, including structures similar to 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide, have been synthesized for their antimicrobial properties. The compounds were prepared using a starting material that underwent various reactions to produce antimicrobial agents. These compounds have shown good antibacterial and antifungal activities comparable to standard drugs like streptomycin and fusidic acid (Hossan, A., Abu-Melha, H. M. A., Al-Omar, M., & Amr, A., 2012).

Anticonvulsant Agents

Thiopyrimidine derivatives have been explored for their potential as anticonvulsant agents. A study focused on the synthesis of (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides derivatives, showing moderate anticonvulsant activity. The molecular docking method predicted the affinity of these compounds with anticonvulsant biotargets, correlating with in vivo studies on pentylenetetrazole-induced seizures in rats (Severina, H., Skupa, O., Voloshchuk, N., & Georgiyants, V., 2020).

Central Nervous System Depressant Activity

Another area of application involves the synthesis of compounds for central nervous system depressant activity. 2-Chloromethyl 3-N-substituted arylthieno pyrimidin-4-ones and their derivatives were synthesized and exhibited marked sedative action upon screening (Manjunath, K., Mohan, S., Naragund, L. V., & Shishoo, C., 1997).

Antibacterial Agents

The synthesis and evaluation of various heterocyclic compounds, including thieno and pyrimidinone derivatives, have been conducted for their potential as antibacterial agents. These studies provide valuable insights into the structural requirements for antibacterial activity, with several compounds showing moderate to good activity against both gram-positive and gram-negative bacteria (Desai, N., Shah, M., Bhavsar, A., & Saxena, A., 2008).

Mecanismo De Acción

Target of Action

The primary targets of this compound are the Src family tyrosine kinases . These kinases play a crucial role in cellular signaling, controlling processes such as cell growth, differentiation, and survival .

Mode of Action

The compound acts as a potent, reversible, ATP-competitive inhibitor of the Src family of protein tyrosine kinases . It binds to the ATP-binding site of these kinases, preventing ATP from binding and thus inhibiting the phosphorylation process .

Biochemical Pathways

By inhibiting the Src family tyrosine kinases, the compound affects multiple biochemical pathways. These include pathways involved in cell growth and proliferation, apoptosis, and other cellular responses to external stimuli .

Pharmacokinetics

The compound is soluble in DMSO at a concentration of 25 mg/mL . This suggests that it may have good bioavailability.

Result of Action

The inhibition of Src family tyrosine kinases by the compound can lead to a variety of cellular effects. These may include reduced cell proliferation, induced apoptosis, and altered cellular responses to external stimuli .

Action Environment

Environmental factors such as temperature and light can influence the compound’s action, efficacy, and stability. For instance, the compound should be stored at -20°C to maintain its stability . Furthermore, the compound’s action may also be influenced by the cellular environment, including the presence of other signaling molecules and the specific cell type.

Propiedades

IUPAC Name |

2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN3O2S2/c1-13-3-8-17(14(2)11-13)24-19(27)12-30-22-25-18-9-10-29-20(18)21(28)26(22)16-6-4-15(23)5-7-16/h3-8,11H,9-10,12H2,1-2H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEFNHXCCQDQFAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

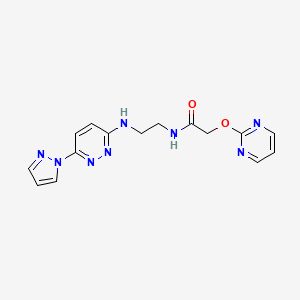

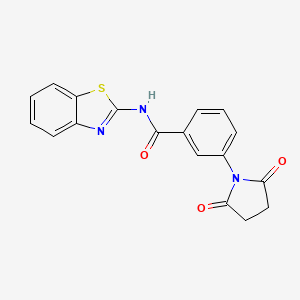

![(Z)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2886289.png)

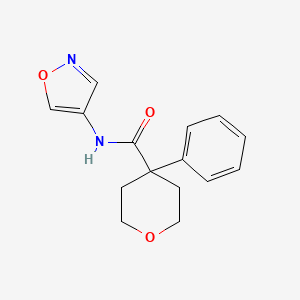

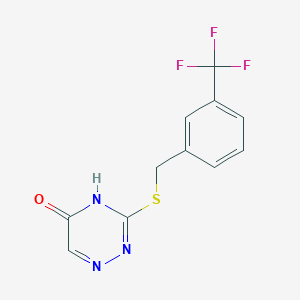

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2886292.png)

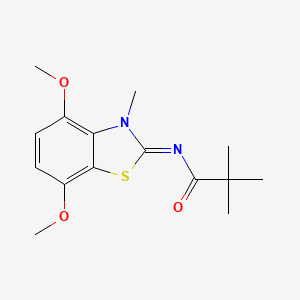

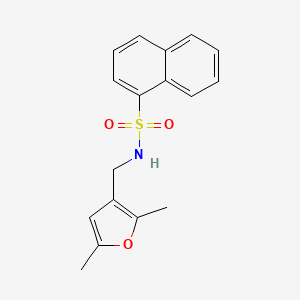

![Diethyl ({[2-(methoxycarbonyl)-3-thienyl]amino}methylene)malonate](/img/structure/B2886295.png)

![3-[3-(cyclopropylcarbamoyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2886299.png)

![Tert-butyl 7-amino-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B2886304.png)